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Introduction

N-substituted phthalimides represent a privileged scaffold in medicinal chemistry and materials
science. Their rigid, planar phthalimide core, combined with the diverse functionalities that can
be introduced via the N-substituent, gives rise to a wide array of chemical properties and
biological activities.[1] These compounds are known to be lipophilic, often facilitating passage
across biological membranes, and have been explored as precursors for various therapeutic
agents.[1][2] The precise three-dimensional arrangement of atoms and molecules within a
crystal lattice—the crystal structure—is paramount as it governs fundamental properties such
as solubility, stability, dissolution rate, and bioavailability. Furthermore, understanding the
intermolecular interactions that dictate the crystal packing can provide invaluable insights for
the rational design of new drug candidates and functional materials.[3]

This technical guide provides a comprehensive analysis of the crystal structure of a key
analogue, N-(3-Bromophenyl)phthalimide (C14HsBrNO2). By elucidating its molecular
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geometry and the supramolecular architecture, we aim to provide researchers with a
foundational understanding of the structural nuances of this important class of compounds. The
insights herein are grounded in single-crystal X-ray diffraction data, offering a definitive view of
the solid-state conformation and intermolecular forces at play.

Synthesis and Crystallization

The synthesis of N-(3-Bromophenyl)phthalimide is achieved through a direct condensation
reaction, a common and efficient method for preparing N-substituted phthalimides.[4][5] The
causality behind this experimental choice lies in its simplicity and high yield.

The reaction involves heating phthalic anhydride with 3-bromoaniline in an ethanol solvent.
Ethanol serves as a suitable medium that facilitates the dissolution of the reactants and the
subsequent crystallization of the product upon cooling. The initial product is often purified by
recrystallization from the same solvent. The choice of slow cooling is critical; it allows for the
gradual and orderly deposition of molecules from the solution, a necessary condition for the
growth of high-quality single crystals suitable for X-ray diffraction analysis.[4]

Crystallographic Analysis

The crystal structure of N-(3-Bromophenyl)phthalimide was determined by single-crystal X-
ray diffraction, providing precise data on its molecular and supramolecular features.[4]

Crystal Data and Structure Refinement

The compound crystallizes in the monoclinic system with the space group P21/n. This
centrosymmetric space group indicates that the crystal lattice is built upon a repeating unit cell
containing four molecules (Z = 4).[4] A summary of the key crystallographic data is presented in
the table below.
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Parameter Value[4]
Empirical Formula C14HsBrNO:2
Formula Weight 302.12
Crystal System Monoclinic
Space Group P21/n
a(A) 12.025 (1)
b (A) 7.877 (1)
c (A 12.877 (1)
B(°) 106.03 (1)
Volume (A3) 1172.3 (1)
z 4
Calculated Density (Mg m—3) 1.712
Temperature (K) 298 (2)

Molecular Structure

The core molecular structure of N-(3-Bromophenyl)phthalimide consists of a planar
phthalimide group linked to a 3-bromophenyl ring via a nitrogen atom. A notable feature of the
molecular conformation is the significant twist between these two ring systems. The dihedral
angle between the phthalimide and the bromophenyl planes is 38.1 (1)°.[4] This non-planar
arrangement is a result of steric hindrance and electronic effects, influencing the molecule's
overall shape and its ability to interact with neighboring molecules.

Caption: Molecular structure of N-(3-Bromophenyl)phthalimide.

Supramolecular Assembly and Intermolecular
Interactions

In the crystal lattice, molecules of N-(3-Bromophenyl)phthalimide are not isolated but are
organized into a specific three-dimensional array stabilized by non-covalent interactions. The
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most significant of these is a halogen bond, a specific type of interaction involving the bromine
atom.

Two molecules are linked across a center of inversion by a Br---O interaction with a length of
3.093 (3) A.[4] This distance is shorter than the sum of the van der Waals radii of bromine and
oxygen, indicating a significant attractive force. This interaction connects pairs of molecules,
forming dimeric units which then assemble to build the extended crystal structure. Such
halogen bonds are of great interest in crystal engineering and drug design as they are
directional and can be used to control the packing of molecules in the solid state.

Experimental Protocols

The protocols described below are based on the successful synthesis and crystallization
reported for N-(3-Bromophenyl)phthalimide.[4]

Synthesis of N-(3-Bromophenyl)phthalimide

* Reactant Preparation: In a suitable reaction vessel, combine phthalic anhydride (e.g., 5 g, 30
mmol) and 3-bromoaniline (e.g., 3.7 ml, 30 mmol).

e Solvent Addition: Add ethanol (e.g., 100 ml) to the vessel.
e Reaction: Heat the mixture under reflux for 2 hours.
« Filtration: While the solution is still hot, filter it to remove any insoluble impurities.

» Crystallization: Allow the filtrate to cool slowly to room temperature. The product will
crystallize out of the solution.

« Isolation: Collect the crude product by filtration.

 Purification: Recrystallize the impure compound from a fresh portion of ethanol to yield the
purified N-(3-Bromophenyl)phthalimide.

Single Crystal Growth

e Solution Preparation: Prepare a saturated solution of the purified compound in ethanol at an
elevated temperature.
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» Slow Evaporation/Cooling: Cover the solution and allow it to cool to room temperature very
slowly. Alternatively, allow the solvent to evaporate slowly over several days.

» Crystal Selection: Select a well-formed, colorless block crystal of suitable dimensions (e.g.,
0.4 x 0.4 x 0.3 mm) for X-ray analysis.[4]

Phthalic Anhydride . - Yields Pure Compound M Slow Cooling/ |§ Select Crystal Single-Crystal Structure Solution
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Caption: Workflow from synthesis to structural analysis.

Conclusion

The crystal structure of N-(3-Bromophenyl)phthalimide reveals a molecule with a significant
twist between its phthalimide and bromophenyl moieties. The supramolecular architecture is
dominated by a distinct Br---O halogen bond, which links molecules into centrosymmetric
dimers. This detailed crystallographic knowledge is fundamental for drug development
professionals and materials scientists, as it provides a precise blueprint of the solid-state
structure. Understanding these structural motifs and the underlying intermolecular forces
enables the prediction and control of physicochemical properties, paving the way for the design
of novel phthalimide-based compounds with optimized performance and efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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